
6-Bromo-2-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-hydroxyquinoline-3-carboxylic acid” is a quinoline derivative . It has a molecular formula of C10H6BrNO3 .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied . For instance, 6-bromo-quinoline can be synthesized through the reaction between 2-hydroxy quinoline and phosphorus pentabromide .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-hydroxyquinoline-3-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
In one reported reaction, a stirred suspension of 6-bromo-2-[1H]-quinolone-3-carboxylic acid in phosphorous oxychloride was heated under reflux for 2 hours. The mixture was cooled, evaporated to dryness in vacuo, and the solid residue was treated at 0° with methanol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.06 g/mol . It has 15 heavy atoms and 10 aromatic heavy atoms . The compound has a high GI absorption and is BBB permeant .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been widely studied for their antimalarial properties . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities, including antimalarial activity .
Anticancer Activity
Quinoline derivatives are also known to possess anticancer properties . They have been used in the development of new therapeutic agents for cancer treatment .
Antibacterial Activity
Quinoline derivatives have shown significant antibacterial activity . For example, 3-benzyl-6-bromo-2-methoxy quinoline derivatives have been found to be active against Mycobacterium tuberculosis H37Rv strain .
Antifungal Activity
Quinoline compounds have been found to have antifungal properties . They have been used in the development of new antifungal drugs .
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives have been found to possess anti-inflammatory and analgesic activities . They have been used in the development of new drugs for the treatment of inflammation and pain .
Cardiovascular Activity
Quinoline compounds have been studied for their cardiovascular effects . They have been used in the development of new drugs for the treatment of cardiovascular diseases .
Antiviral Activity
Quinoline derivatives have shown antiviral properties . They have been used in the development of new antiviral drugs .
Other Pharmacological Activities
Quinoline derivatives have been found to possess a variety of other pharmacological activities, including anticonvulsant, cardiotonic, hypoglycemic, and other miscellaneous activities .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, including nucleophilic substitution .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their versatile applications in industrial and synthetic organic chemistry .
Pharmacokinetics
It is known that quinoline compounds generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline compounds are known for their wide range of biological and pharmaceutical activities .
Action Environment
It is known that environmental factors can significantly influence the action of quinoline compounds .
Propiedades
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXWRUKYZZMQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603127 |
Source


|
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
99465-06-2 |
Source


|
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

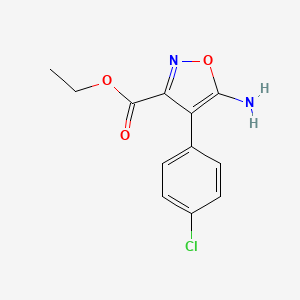
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
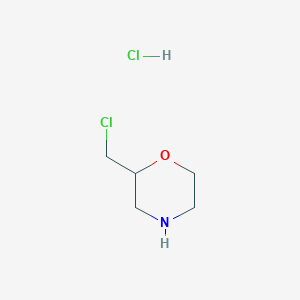
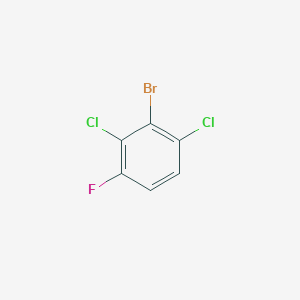
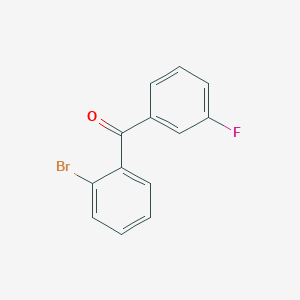
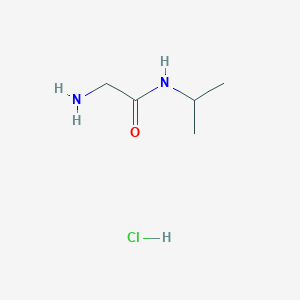
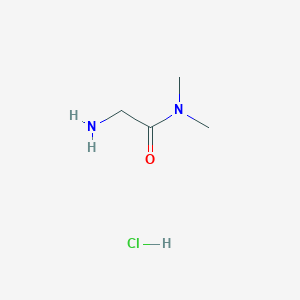
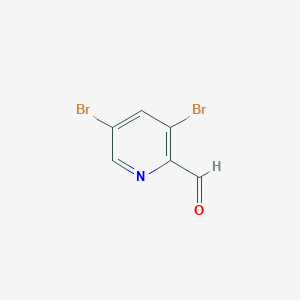
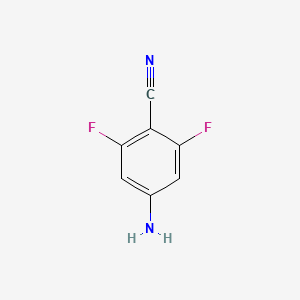
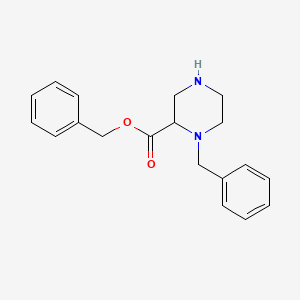
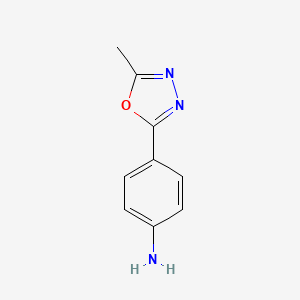
![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)
![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)